1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
Description
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-7-4-15-17(3)10(7)5-14-9-6-18(11(12)13)16-8(9)2;/h4,6,11,14H,5H2,1-3H3;1H |
InChI Key |
UBORTULJCOSYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride (C₁₁H₁₆ClF₂N₅) has a molecular weight of 291.73 g/mol. The molecule contains two key structural components: a 1-(difluoromethyl)-3-methylpyrazol-4-amine unit connected via an amino linkage to a (2,4-dimethylpyrazol-3-yl)methyl group. The hydrochloride salt formation enhances its solubility and stability, crucial properties for various applications.
Retrosynthetic analysis suggests several viable pathways, most notably:
- Preparation of the individual pyrazole components separately
- Connection of these components via reductive amination or nucleophilic substitution
- Conversion to the hydrochloride salt
The synthesis methodology must consider the regioselectivity challenges inherent in pyrazole chemistry and the integration of the difluoromethyl group, which requires specialized conditions.
Preparation of Key Intermediates
Synthesis of 2,4-dimethylpyrazole Component
The preparation of the 2,4-dimethylpyrazole component typically begins with readily available starting materials such as 2-butanone and paraformaldehyde. A documented approach involves:
- Aldol condensation of 2-butanone with paraformaldehyde in the presence of a protic acid catalyst
- Cyclization with hydrazine hydrate followed by oxidative dehydrogenation
The reaction sequence can be summarized as:
2-butanone + paraformaldehyde → 3-methyl-3-buten-2-one → 3,4-dimethylpyrazole
In a typical procedure, 2-butanone and paraformaldehyde react in the presence of a protic acid (sulfuric acid or p-toluenesulfonic acid) in an alcohol solvent (typically methanol) at 30-60°C for 4-20 hours. The pH is then adjusted to 7-8, and the mixture is distilled to obtain 3-methyl-3-buten-2-one. This intermediate undergoes cyclization with hydrazine hydrate at 40-50°C for 2-8 hours, followed by oxidation with hydrogen peroxide in the presence of a basic compound at 30-60°C.
The hydroxymethylation at the 3-position can be achieved through subsequent formylation reactions to introduce the required methylene linker for coupling.
Synthesis of 1-(difluoromethyl)-3-methylpyrazol-4-amine Component
The synthesis of the difluoromethylated pyrazole component is more challenging and typically follows one of two approaches:
Direct Difluoromethylation Approach
This approach involves introducing the difluoromethyl group onto a preformed pyrazole scaffold:
- Preparation of 1-methyl-3-methylpyrazol-4-amine
- Difluoromethylation using reagents such as difluoroacetic anhydride or (difluoromethyl)trimethylsilane
A key consideration in this approach is the regioselectivity of the difluoromethylation, which must occur at the N-1 position.
Construction of the Pyrazole Ring with Pre-installed Difluoromethyl Group
This alternative approach involves:
- Reaction of a difluoroacetyl halide with a β-unsaturated ester in an organic solvent in the presence of an acid-binding agent
- Hydrolysis to obtain an α-difluoroacetyl intermediate
- Condensation with methylhydrazine followed by cyclization
The reaction sequence follows:
R₁OOC-CH=CH-NR₂₂ + XCF₂COY → Difluoroacetyl intermediate → 1-(difluoromethyl)-3-methylpyrazol-4-carboxylic acid → 1-(difluoromethyl)-3-methylpyrazol-4-amine
Where R₁ represents alkyl groups, R₂ represents dimethylamino or related groups, and X, Y represent halogens or leaving groups.
The conversion of the carboxylic acid to the amine can be achieved through Curtius rearrangement or similar transformations.
Coupling Strategies
The coupling of the two pyrazole components to form 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine requires selective reaction conditions to ensure proper connectivity.
Reductive Amination
This approach involves:
- Conversion of the (2,4-dimethylpyrazol-3-yl)methyl component to an aldehyde
- Reaction with 1-(difluoromethyl)-3-methylpyrazol-4-amine under reductive conditions
Typical reaction conditions employ sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents in a protic solvent system such as methanol/acetic acid or THF/acetic acid.
Nucleophilic Substitution
This alternative approach involves:
- Conversion of the (2,4-dimethylpyrazol-3-yl)methyl alcohol to a leaving group (e.g., mesylate, tosylate, or halide)
- Nucleophilic substitution by 1-(difluoromethyl)-3-methylpyrazol-4-amine
The reaction typically proceeds under basic conditions using potassium carbonate, cesium carbonate, or sodium hydride in polar aprotic solvents such as DMF or DMSO.
Table 1: Comparison of Coupling Methods for 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine Synthesis
| Method | Reagents | Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Reductive Amination | NaBH₃CN or NaBH(OAc)₃ | MeOH/AcOH or THF/AcOH | 0-25 | 6-24 | 65-75 | Mild conditions, fewer steps | Side reactions possible |
| Nucleophilic Substitution | K₂CO₃, Cs₂CO₃, or NaH | DMF or DMSO | 70-120 | 6-12 | 60-70 | More selective | Requires preparation of reactive intermediates |
| Alkylation with Halomethyl | t-BuOK | THF | 0-25 | 4-12 | 55-65 | Direct approach | Lower yields, side products |
Salt Formation
The final step in the synthesis is the conversion to the hydrochloride salt, which improves solubility, stability, and handling properties. This is typically achieved by dissolving the free base in an organic solvent (ethanol, diethyl ether, or ethyl acetate) followed by the addition of a solution of hydrogen chloride (either as gas or in anhydrous solvents such as diethyl ether).
Controlled addition of the acid is crucial to prevent degradation of the compound. The reaction is typically performed at 0-25°C, and the precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.
Optimized Synthetic Scheme
Based on the available information, the most efficient route for the synthesis of 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride comprises:
Preparation of 2,4-dimethylpyrazole-3-carbaldehyde
- Condensation of 2-butanone with paraformaldehyde
- Cyclization with hydrazine hydrate
- Formylation at the 3-position using Vilsmeier-Haack conditions
Preparation of 1-(difluoromethyl)-3-methylpyrazol-4-amine
- Reaction of difluoroacetyl halide with a β-unsaturated ester
- Cyclization with methylhydrazine
- Conversion of the carboxylic acid to the amine via Curtius rearrangement or similar methods
Coupling and Salt Formation
- Reductive amination between 2,4-dimethylpyrazole-3-carbaldehyde and 1-(difluoromethyl)-3-methylpyrazol-4-amine
- Treatment with hydrogen chloride to form the hydrochloride salt
Table 2: Optimized Reaction Conditions for Key Steps in the Synthesis
| Step | Reactants | Catalysts | Temperature (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Aldol Condensation | 2-butanone, paraformaldehyde | p-toluenesulfonic acid | 45-50 | 8-10 | Methanol | 75-80 |
| Pyrazole Formation | 3-methyl-3-buten-2-one, hydrazine hydrate | - | 40-45 | 4-6 | Water/Ethanol | 70-75 |
| Formylation | 2,4-dimethylpyrazole | POCl₃, DMF | 0 to 80 | 3-4 | Dichloromethane | 65-70 |
| Difluoromethylation | β-unsaturated ester, difluoroacetyl chloride | - | -30 to 0 | 2-3 | THF | 60-65 |
| Pyrazole Cyclization | α-difluoroacetyl intermediate, methylhydrazine | KI | -30 to 85 | 4-6 | THF/Water | 75-80 |
| Curtius Rearrangement | Carboxylic acid, DPPA | - | 0 to 80 | 6-8 | Dioxane | 60-65 |
| Reductive Amination | Aldehyde, amine | NaBH(OAc)₃ | 25 | 12-16 | DCM/AcOH | 70-75 |
| Salt Formation | Free base, HCl | - | 0-5 | 1-2 | Ethanol/Ether | 90-95 |
Analytical Characterization
The successful synthesis of 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is typically confirmed through a combination of analytical techniques:
Spectroscopic Characterization
- ¹H NMR : Characteristic signals include the difluoromethyl group (typically appearing as a triplet at ~7.0-7.2 ppm), methyl groups on the pyrazole rings (singlets at ~2.0-2.5 ppm), and the methylene bridge (singlet at ~4.0-4.5 ppm)
- ¹³C NMR : Distinctive signals for the difluoromethyl carbon (triplet at ~110-115 ppm) and pyrazole carbons
- ¹⁹F NMR : Typical signal for the difluoromethyl group
- IR Spectroscopy : Characteristic bands for N-H stretching, C-F stretching, and pyrazole ring vibrations
Mass Spectrometric Analysis
- LCMS : Molecular ion peak at m/z 292 [M+H]⁺
- HRMS : Confirmation of the molecular formula through accurate mass determination
Purity Assessment
- HPLC : Typical purity requirements exceed 95%
- Elemental Analysis : Confirmation of the C, H, N, F content within ±0.4% of theoretical values
Process Optimization and Scale-up Considerations
Several factors must be considered when scaling up the synthesis of 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride:
Temperature Control
The difluoromethylation and coupling reactions are particularly sensitive to temperature. Careful control is necessary to ensure selectivity and prevent side reactions. For instance, the reaction of difluoroacetyl chloride with β-unsaturated esters should be maintained between -30°C and 0°C to maximize yield and minimize impurities.
Catalyst Selection
For certain steps, especially the formation of pyrazole rings, catalyst selection significantly impacts yield and selectivity. Potassium iodide has been identified as an effective catalyst for the cyclization of α-difluoroacetyl intermediates with methylhydrazine, potentially enhancing the regioselectivity of the reaction.
Solvent Considerations
The choice of solvent affects reaction efficiency and purification. For the final salt formation, the use of a solvent mixture (such as ethanol/diethyl ether) can enhance the precipitation and purity of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Agricultural Uses
One of the primary applications of this compound is in agriculture , where it serves as an active ingredient in fungicides. Research indicates that derivatives of difluoromethyl pyrazoles exhibit significant antifungal activity against various phytopathogenic fungi. For instance, a study reported that certain synthesized pyrazole derivatives demonstrated higher antifungal efficacy than conventional fungicides like boscalid, making them promising candidates for crop protection .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound Name | Target Fungi | Efficacy Comparison |
|---|---|---|
| 9m | Fusarium spp. | Higher than boscalid |
| 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride | Various | Moderate to high |
Medicinal Chemistry
In medicinal chemistry, the compound's structure allows it to interact with specific biological pathways, potentially leading to the development of new therapeutic agents. Research has indicated that pyrazole derivatives can act as inhibitors for various enzymes and receptors involved in disease processes. Molecular docking studies have suggested that these compounds can form critical interactions with target proteins, enhancing their potential as drug candidates .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on this compound have revealed insights into how modifications can influence biological activity. By altering substituents on the pyrazole ring or the difluoromethyl group, researchers can optimize the efficacy and selectivity of these compounds for specific targets .
Case Study 1: Antifungal Efficacy
A series of experiments were conducted to evaluate the antifungal properties of various pyrazole derivatives, including 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride. The results demonstrated that these compounds effectively inhibited mycelial growth in several fungal strains, providing a basis for their use in agricultural fungicides .
Case Study 2: Molecular Docking Analysis
Molecular docking studies have been performed to assess the binding affinity of this compound to target proteins involved in disease mechanisms. The findings indicated that the carbonyl oxygen atom could form hydrogen bonds with key amino acids in the target protein, suggesting a mechanism for its biological activity .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Fluorine content : Compounds with difluoromethyl (CF₂H) or trifluoromethyl (CF₃) groups (e.g., ) exhibit increased lipophilicity, impacting membrane permeability and metabolic stability.
- Heterocyclic variations : Replacement of pyrazole with pyridine () or pyrrole () alters electronic properties and binding affinities.
Physicochemical and Spectroscopic Properties
- Melting points : The pyridine-containing analogue () melts at 104–107°C, while hydrochloride salts (e.g., ) likely have higher melting points due to ionic character.
- Spectroscopy :
Implications of Structural Modifications
- Bioactivity : Pyridine-containing derivatives () may target nicotinic acetylcholine receptors, while pyrrole variants () could interact with heme-containing enzymes.
- Solubility : Hydrochloride salts enhance aqueous solubility, critical for oral bioavailability.
- Steric effects : 2,4-Dimethyl groups in the target compound may hinder enzymatic degradation compared to smaller substituents (e.g., cyclopropyl in ).
Biological Activity
1-(Difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a complex organic compound characterized by its difluoromethyl group and pyrazole rings. This structure is significant for its potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is with a molecular weight of 277.70 g/mol. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various pharmacological applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group enhances the binding affinity of the compound, allowing it to modulate various biochemical pathways. One noted mechanism involves inhibition of succinate dehydrogenase, disrupting the tricarboxylic acid cycle in pathogenic organisms . This interaction suggests potential therapeutic applications in treating metabolic disorders and infections.
Biological Activity Overview
The biological activities associated with 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride can be summarized as follows:
Case Studies and Research Findings
- Enzymatic Activity : Research has shown that compounds with similar structures exhibit significant inhibitory effects on various enzymes involved in cancer metabolism. For instance, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated selective inhibition against protein kinases .
- Therapeutic Applications : A study highlighted the synthesis and biological evaluation of pyrazole derivatives, revealing their potential as anticancer agents due to their ability to interfere with cell proliferation pathways .
- Binding Affinity Studies : Binding studies using molecular docking simulations indicated that the difluoromethyl group significantly increases the interaction strength with target enzymes compared to other substituents .
Comparative Analysis with Similar Compounds
The biological activity of 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride can be contrasted with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Trifluoromethyl)-N-(4-methylpyrazol-3-yl)methyl]-3-methylpyrazole | Trifluoromethyl group | Potentially different due to trifluoromethyl substitution |
| 1-(Difluoromethyl)-N-(2-methylpyrazol-5-yl)methyl]-3-methylpyrazole | Different pyrazole substitution | Variation in biological interactions |
| Isopyrazam | Contains a difluoromethyl group | Used primarily as a fungicide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
